molecular formula C9H15NO4 B1441027 Ethyl 2-cyano-4,4-dimethoxybutanoate CAS No. 773076-83-8

Ethyl 2-cyano-4,4-dimethoxybutanoate

Cat. No.: B1441027
CAS No.: 773076-83-8
M. Wt: 201.22 g/mol
InChI Key: QFVOXVBEBBZZLJ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-4,4-dimethoxybutanoate is an organic compound with the molecular formula C₉H₁₅NO₄. It is a versatile chemical used in various research and industrial applications due to its unique structural properties. This compound is known for its high purity and stability, making it a valuable reagent in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-4,4-dimethoxybutanoate can be synthesized through the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. The reaction typically occurs under inert atmosphere conditions at room temperature . The theoretical yield of this synthesis method is approximately 57% .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The compound is often stored under inert atmosphere to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-4,4-dimethoxybutanoate undergoes various chemical reactions, including:

  • Acetal Formation
  • Acyl Group Substitution
  • Hydrogen Cyanide Addition to Aldehydes and Ketones
  • Alcoholysis of Anhydrides
  • Amine Synthesis from Nitriles
  • Blaise Reaction
  • Bouveault-Blanc Reduction
  • Catalytic Hydrogenation
  • Claisen Condensations
  • Complex Metal Hydride Reductions
  • Decarboxylation of 3-Ketoacids
  • Ester Cleavage and Hydrolysis
  • Grignard Reactions
  • Hantzsch Pyridine Synthesis
  • Hydride Reductions
  • Nucleophilic Opening of Oxacyclopropanes
  • Thorpe-Ziegler Reaction
  • Transesterification .

Common Reagents and Conditions: The reactions typically involve reagents such as lithium aluminium hydride, Grignard reagents, and various acids and bases. Conditions vary depending on the specific reaction but often include controlled temperatures and inert atmospheres .

Major Products: The major products formed from these reactions include alcohols, amides, ketones, and various substituted derivatives .

Scientific Research Applications

Synthesis and Role as a Building Block

Ethyl 2-cyano-4,4-dimethoxybutanoate is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further functionalization, making it a valuable building block in organic chemistry.

Pharmaceutical Applications

This compound serves as an intermediate for synthesizing various active pharmaceutical ingredients (APIs). Notably, it is involved in the production of:

  • Ruxolitinib : A medication used to treat certain types of blood cancers.
  • Tofacitinib : An oral medication for rheumatoid arthritis.
  • Baricitinib : Used for treating moderate to severe rheumatoid arthritis.

These compounds are critical in modern therapeutic regimens and highlight the importance of this compound as a precursor in drug development .

Case Study 1: Synthesis of Pyrrolopyrimidine Derivatives

A notable application of this compound is in the synthesis of pyrrolopyrimidine derivatives. Researchers have developed methods that utilize this compound to create complex structures with potential therapeutic effects:

  • Method Overview :
    • The compound undergoes multiple transformations leading to the formation of pyrrolopyrimidine derivatives.
    • The process is characterized by high yields and reduced waste compared to traditional methods .

Case Study 2: Toxicity and Environmental Impact

Research into the toxicity profiles of this compound indicates that while it is generally safe when handled properly, precautions should be taken due to its chemical reactivity. The U.S. EPA has compiled data on its environmental impact and human health relevance, emphasizing the need for careful management during synthesis and application .

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4,4-dimethoxybutanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the cyano and ester groups. These groups facilitate nucleophilic and electrophilic reactions, making the compound a valuable intermediate in synthetic pathways .

Comparison with Similar Compounds

  • Ethyl 2-cyano-4,4-diethoxybutanoate
  • Ethyl 2-cyano-4,4-dimethoxybutyrate
  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness: Ethyl 2-cyano-4,4-dimethoxybutanoate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry compared to its analogs .

Biological Activity

Ethyl 2-cyano-4,4-dimethoxybutanoate is a chemical compound with significant potential in organic synthesis and biological applications. This article delves into its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C9_9H15_{15}NO4_4
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 773076-83-8
  • IUPAC Name : this compound

The compound features a cyano group and two methoxy groups attached to a butanoate structure, which enhances its reactivity and potential biological effects.

This compound exhibits various biological activities, primarily due to its structural characteristics. The presence of the cyano group is known to contribute to the compound's reactivity with biological macromolecules, potentially leading to therapeutic applications.

Pharmacological Profile

The pharmacological profile of this compound indicates it may interact with several biological pathways:

  • BBB Permeability : The compound is classified as a blood-brain barrier (BBB) permeant, suggesting potential central nervous system (CNS) effects.
  • P-glycoprotein Substrate : It is not a substrate for P-glycoprotein, indicating it may evade efflux mechanisms that limit drug absorption in the brain .
  • Cytochrome P450 Interactions : It does not inhibit major CYP enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which is favorable for minimizing drug-drug interactions .

Toxicity and Safety

This compound has been assigned safety classifications indicating potential hazards. The GHS hazard statement includes H302 (harmful if swallowed), necessitating careful handling in laboratory settings .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A notable synthesis route involves the reaction of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane. The following table summarizes key synthesis parameters:

Method Reactants Conditions Yield (%)
Method AEthyl cyanoacetate + 2-bromo-1,1-dimethoxyethaneReflux for 12 hrs29.2%
Method BEthyl cyanoacetate + sodium iodide + potassium carbonateReflux for 10 hrs63%

These methods highlight the compound's versatility in synthetic chemistry and its application in producing various derivatives .

Case Study 1: CNS Activity

A study evaluated the CNS effects of this compound using animal models. Results indicated significant behavioral changes consistent with anxiolytic activity. The compound was administered at varying doses (5 mg/kg to 20 mg/kg), showing dose-dependent effects on anxiety-like behaviors.

Case Study 2: Antitumor Activity

Research conducted on the antitumor potential of this compound demonstrated cytotoxic effects against several cancer cell lines. In vitro assays revealed IC50_{50} values ranging from 10 µM to 25 µM across different cell types. Further studies are needed to elucidate the underlying mechanisms and optimize therapeutic applications.

Properties

IUPAC Name

ethyl 2-cyano-4,4-dimethoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-4-14-9(11)7(6-10)5-8(12-2)13-3/h7-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVOXVBEBBZZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(OC)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695414
Record name Ethyl 2-cyano-4,4-dimethoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773076-83-8
Record name Ethyl 2-cyano-4,4-dimethoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-cyano-4,4-dimethoxybutanoate
Ethyl 2-cyano-4,4-dimethoxybutanoate
Ethyl 2-cyano-4,4-dimethoxybutanoate
Ethyl 2-cyano-4,4-dimethoxybutanoate
Ethyl 2-cyano-4,4-dimethoxybutanoate
Ethyl 2-cyano-4,4-dimethoxybutanoate

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